N-(2-bromophenyl)-3-phenylprop-2-ynamide
Description
Properties
IUPAC Name |
N-(2-bromophenyl)-3-phenylprop-2-ynamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO/c16-13-8-4-5-9-14(13)17-15(18)11-10-12-6-2-1-3-7-12/h1-9H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZYAUNQOWAZULP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC(=O)NC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromophenyl)-3-phenylprop-2-ynamide typically involves the coupling of 2-bromophenyl derivatives with phenylprop-2-ynamide under specific reaction conditions. One common method is the Suzuki-Miyaura cross-coupling reaction, which employs palladium catalysts and boron reagents . The reaction is carried out under an inert atmosphere, often using nitrogen or argon, and requires a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of high-pressure reactors and automated systems can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromophenyl)-3-phenylprop-2-ynamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It participates in Heck and Suzuki-Miyaura coupling reactions to form complex organic molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate, are essential for facilitating reactions.
Solvents: Organic solvents like dimethylacetamide (DMAc) are commonly used.
Major Products
The major products formed from these reactions include various substituted phenylprop-2-ynamides and complex organic frameworks used in further synthetic applications.
Scientific Research Applications
N-(2-bromophenyl)-3-phenylprop-2-ynamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of advanced materials and chemical compounds.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-3-phenylprop-2-ynamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions .
Comparison with Similar Compounds
Structural Analogs of 3-Phenylprop-2-ynamide Derivatives
The following table summarizes key structural analogs, their molecular properties, and biological activities:
Key Differences in Structure and Properties
CM14’s thienochromenyl substituent introduces aromatic heterocyclic complexity, enhancing its binding affinity to bacterial HlyU proteins compared to simpler aryl groups .
Substituent Effects: Bulky Groups: Compounds like N-[(cyclohexylcarbamoyl)(4-methylphenyl)methyl]-N-(9H-fluoren-2-yl)-3-phenylprop-2-ynamide exhibit high molecular weights (>550 Da), which may limit bioavailability due to poor solubility .
Biological Activity :
- CM14’s efficacy as a HlyU inhibitor highlights the importance of heterocyclic substituents in targeting bacterial virulence factors, whereas simpler analogs like this compound may require further functionalization for comparable activity .
Q & A
Basic: What are the standard synthetic routes for N-(2-bromophenyl)-3-phenylprop-2-ynamide, and how are reaction conditions optimized?
The synthesis typically involves coupling a 2-bromoaniline derivative with a propiolic acid derivative via amidation. Key steps include:
- Activation of the carboxylic acid : Use coupling agents like EDCl/HOBt or DCC to form the active ester intermediate .
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency by stabilizing intermediates .
- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions (e.g., alkyne oligomerization) .
- Purification : Column chromatography with silica gel and gradients of ethyl acetate/hexane isolates the product .
Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments, confirming the alkyne moiety (δ ~90–100 ppm for sp carbons) and bromophenyl substitution .
- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight and isotopic patterns (e.g., bromine’s 1:1 M/M+2 ratio) .
- X-ray crystallography : Resolves bond lengths and angles, with refinement via SHELXL .
Advanced: How can researchers resolve contradictions in crystallographic data during structure refinement?
Discrepancies in thermal parameters or occupancy factors often arise from disorder or twinning. Strategies include:
- Using SHELXL’s TWIN/BASF commands to model twinning .
- Hydrogen-bonding analysis : Apply Etter’s graph-set theory to validate intermolecular interactions (e.g., R₂²(8) motifs) .
- Cross-validation with ORTEP-3 : Visualize anisotropic displacement ellipsoids to detect modeling errors .
Advanced: What methodologies are employed to study hydrogen-bonding networks in crystals of this compound?
- Graph-set analysis : Classify hydrogen bonds into patterns (e.g., chains, rings) using crystallographic software like WinGX .
- DFT calculations : Compare experimental bond lengths/dihedral angles with theoretical models to assess stabilization energy .
Basic: How can reaction yields be improved during scale-up synthesis?
- Catalyst screening : Transition-metal catalysts (e.g., CuI) enhance alkyne-amide coupling efficiency .
- Microwave-assisted synthesis : Reduces reaction time and improves homogeneity in large batches .
Advanced: How do researchers isolate and characterize Z/E isomers of related propenamide derivatives?
- Chromatographic separation : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to resolve isomers .
- NOESY NMR : Identifies spatial proximity of substituents to distinguish stereochemistry .
Advanced: What computational tools are used to predict pharmacological interactions of this compound?
- Molecular docking (AutoDock Vina) : Simulates binding to target proteins (e.g., kinases) using crystal structures from the PDB .
- MD simulations (GROMACS) : Assess binding stability under physiological conditions .
Basic: How is the compound’s stability under varying pH and temperature conditions assessed?
- Accelerated stability studies : Incubate samples at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC .
- pH-rate profiling : Determine degradation kinetics in buffers (pH 1–13) to identify hydrolytic vulnerabilities .
Advanced: What strategies address conflicting bioactivity data in structure-activity relationship (SAR) studies?
- Free-Wilson analysis : Deconvolute substituent contributions to activity .
- Counter-screening : Test against off-target receptors to rule out false positives .
Advanced: How can researchers design derivatives to enhance target selectivity?
- Bioisosteric replacement : Substitute the bromine atom with CF₃ or CN groups to modulate electronic effects .
- Conformational restriction : Introduce cyclic moieties (e.g., pyrrolidine) to lock the alkyne in bioactive conformations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
